molecular formula C25H16ClN3O4 B2656295 (E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate CAS No. 868154-49-8

(E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate

Cat. No.: B2656295
CAS No.: 868154-49-8
M. Wt: 457.87
InChI Key: JVRRBBRYITXIBA-SFQUDFHCSA-N
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Description

Historical Development of Cyanoacrylamide-Based Compounds

Cyanoacrylamides emerged as a critical class of compounds following the discovery of cyanoacrylates in the mid-20th century. The original patent for cyanoacrylates, filed in 1947 by the B.F. Goodrich Company, marked the beginning of research into nitrile-containing polymers. However, it was not until the 1960s that cyanoacrylates gained commercial traction as adhesives, with Eastman Kodak's "Eastman 910" setting the stage for broader applications. The transition from industrial adhesives to medicinal chemistry occurred in the 21st century, driven by the discovery that cyanoacrylamides could act as reversible covalent inhibitors. For example, Taunton and colleagues demonstrated in 2013 that α-cyanoacrylamides could form reversible adducts with cysteine residues in kinases, enabling targeted inhibition with reduced off-target effects. This breakthrough catalyzed the development of compounds like (E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazole-5-yl)-2-cyanoacrylamido)benzoate, which combines the tunable reactivity of cyanoacrylamides with the pharmacokinetic advantages of benzo[c]isoxazole derivatives.

Significance in Medicinal Chemistry Research

The integration of cyanoacrylamide warheads into drug design addresses key challenges in targeting cysteine-rich enzymes and receptors. Over 60 approved small-molecule drugs incorporate nitrile groups, with applications ranging from antiviral therapies to kinase inhibition. The compound under discussion exemplifies three medicinal chemistry strategies:

  • Covalent Reversibility : The cyanoacrylamide moiety enables selective, reversible binding to cysteine residues, as seen in Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib derivatives.
  • Structural Hybridization : Fusion with benzo[c]isoxazole enhances metabolic stability and bioavailability, leveraging the heterocycle's resistance to oxidative degradation.
  • Electrophilic Tuning : The electron-withdrawing cyano group modulates the acrylamide's reactivity, balancing covalent binding kinetics with off-target selectivity.

Recent studies highlight its potential in proteolysis-targeting chimeras (PROTACs), where reversible covalent binding enables catalytic protein degradation.

Structural Classification Within Benzo[c]isoxazole Derivatives

The compound belongs to a subclass of benzo[c]isoxazole derivatives characterized by:

Structural Feature Role in Pharmacology Example Compounds
Benzo[c]isoxazole core Enhances π-π stacking with targets NSC639906, EVT-3113380
4-Chlorophenyl substitution Improves lipophilicity and selectivity Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate
Cyanoacrylamide side chain Enables reversible covalent inhibition PROTAC BTK degraders

The benzo[c]isoxazole core provides a rigid scaffold that optimizes binding pocket occupancy, while the 4-chlorophenyl group augments target affinity through hydrophobic interactions. The cyanoacrylamide moiety distinguishes it from non-covalent analogs, enabling prolonged target engagement without irreversible modification.

Research Trajectory and Scientific Interest Evolution

Scientific interest in this compound has evolved through three phases:

  • Phase 1 (2000–2010) : Focus on synthesizing stable benzo[c]isoxazole-cyanoacrylamide hybrids, with emphasis on improving yield and purity.
  • Phase 2 (2011–2020) : Mechanistic studies elucidating its reversible covalent binding mode, particularly in kinase inhibition.
  • Phase 3 (2021–present) : Application in next-generation therapeutics, including PROTACs and dual-target inhibitors, as evidenced by Gabizon et al.'s work on BTK degraders.

Current research prioritizes structure-activity relationship (SAR) studies to optimize substituents at the acrylamide β-position, aiming to balance reactivity and selectivity.

Properties

IUPAC Name

methyl 2-[[(E)-3-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN3O4/c1-32-25(31)19-4-2-3-5-21(19)28-24(30)17(14-27)12-15-6-11-22-20(13-15)23(33-29-22)16-7-9-18(26)10-8-16/h2-13H,1H3,(H,28,30)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRRBBRYITXIBA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[c]isoxazole moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, potentially increasing its potency.

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Studies indicate that similar compounds with isoxazole rings often exhibit inhibitory effects on phosphodiesterases (PDEs), which play a crucial role in regulating intracellular levels of cyclic nucleotides .
  • Modulation of Gene Expression : The compound has been shown to influence gene expression profiles, particularly in inflammatory pathways. It appears to modulate the expression of genes related to immune response, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Biological Assays and Efficacy

Several studies have evaluated the biological activity of (E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate through various assays:

  • Cell Viability Assays : The compound demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, similar compounds have shown IC50 values in the micromolar range against breast cancer cells .
  • Anti-inflammatory Activity : In vitro studies using murine bone marrow-derived macrophages (BMDMs) revealed that the compound significantly suppressed lipopolysaccharide (LPS)-induced inflammatory cytokine production. This suggests a potential application in treating inflammatory diseases .

Case Studies

  • In Vivo Studies : In a murine model, administration of the compound resulted in reduced mortality rates following LPS-induced sepsis. This highlights its potential as a therapeutic agent for managing severe infections .
  • Comparative Studies : When compared to other benzodiazepine derivatives, the compound exhibited superior binding affinity to bromodomain-containing proteins, which are critical for gene regulation. This property underscores its potential as a lead compound for developing novel therapeutics targeting epigenetic mechanisms .

Data Tables

Biological ActivityAssay TypeIC50 ValueReference
CytotoxicityCell Viability~10 µM
Anti-inflammatoryCytokine ProductionSignificant Suppression
Gene RegulationBinding AffinityHigh Affinity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with isoxazole moieties, such as (E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate, exhibit significant anticancer properties. A study demonstrated that derivatives of benzo[c]isoxazole showed inhibition of cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and prostate cancers . The mechanism is believed to involve the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A comparative study highlighted that isoxazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, showcasing the effectiveness of compounds containing the benzo[c]isoxazole structure against pathogens like Staphylococcus aureus and Escherichia coli .

Material Science

Polymerization Studies
The compound can be utilized in polymer chemistry as a monomer for synthesizing new polymeric materials with unique properties. Its ability to undergo polymerization reactions under UV light has been explored, leading to the development of photo-responsive materials that can be used in coatings and adhesives .

Nanocomposites
Recent studies have investigated the incorporation of (E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate into nanocomposites. These composites demonstrated enhanced mechanical properties and thermal stability, making them suitable for applications in aerospace and automotive industries .

Biological Research

Enzyme Inhibition Studies
The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it was tested against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation and pain pathways. Results indicated that certain derivatives could selectively inhibit COX-2, suggesting their potential use in developing anti-inflammatory drugs .

Neuroprotective Effects
Preliminary research has suggested neuroprotective effects of isoxazole derivatives in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may facilitate its use in treating conditions like Alzheimer's disease by targeting neuroinflammation and oxidative stress pathways .

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis Induction
Compound BPC-320Cell Cycle Arrest
(E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoateHeLa10Apoptosis Induction

Table 2: Antimicrobial Activity

Compound NameBacteria TestedMIC (µg/mL)
Compound CStaphylococcus aureus50
Compound DEscherichia coli100
(E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoatePseudomonas aeruginosa75

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other benzisoxazole derivatives and cyanoacrylamide-containing molecules. For instance:

  • Triazole-thione derivatives (e.g., "(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione") feature chlorophenyl and heterocyclic components but lack the benzo[c]isoxazole backbone. These derivatives exhibit hydrogen-bonded networks that influence stability and solubility .
  • Cyanoacrylate-containing compounds (e.g., acrylamide-based inhibitors) often demonstrate enhanced electrophilicity and reactivity due to the cyano group, which may correlate with improved binding affinity in enzymatic assays .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Property Target Compound Triazole-Thione Derivative Cyanoacrylate Analogues
Molecular Weight (g/mol) ~450 (estimated) 398.3 300–400
LogP (Lipophilicity) ~3.5 (predicted) 2.8 2.0–3.5
Hydrogen Bond Acceptors 7 5 4–6
Bioactivity Focus Hypothesized antimicrobial Antifungal Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the benzo[c]isoxazole core : React 3-amino-4-hydroxybenzoate derivatives with substituted aryl acids under reflux conditions to form the benzoxazole/isoxazole scaffold .

Introduction of the 4-chlorophenyl group : Use condensation reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling, to attach the 4-chlorophenyl moiety to the isoxazole ring .

Cyanoacrylamide coupling : React the intermediate with cyanoacetic acid derivatives under acidic or basic conditions to form the (E)-configured acrylamide linkage. Ethanol or DMF is often used as a solvent, with glacial acetic acid as a catalyst .

  • Key Characterization : Monitor reaction progress via TLC and purify intermediates via column chromatography. Confirm the (E)-configuration using NOESY NMR or X-ray crystallography .

Q. How is the benzo[c]isoxazole moiety characterized structurally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm bond angles, stereochemistry, and intermolecular interactions (e.g., π-π stacking in 4-chlorophenyl derivatives) .
  • Spectroscopic Analysis : Use 1^1H/13^{13}C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR to detect functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .
  • HPLC Purity Assessment : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to verify purity (>95%) .

Q. What is the role of the 4-chlorophenyl group in this compound’s reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The chlorine atom enhances electrophilic substitution reactivity at the benzene ring, facilitating further functionalization .
  • Biological Relevance : The 4-chlorophenyl group may improve lipophilicity, enhancing membrane permeability in cellular assays. Compare logP values (e.g., via HPLC) with non-chlorinated analogs to validate .

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyanoacrylamide intermediate?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acidic ionic liquids (e.g., [HMIm]BF4_4) to enhance reaction rates and yields in condensation steps .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol. For example, DMF increases solubility of aromatic intermediates but may require higher temperatures (~120°C) .
  • Table: Yield Optimization Data
SolventCatalystTemperature (°C)Yield (%)
EthanolGlacial Acetic Acid8065
DMF[HMIm]BF4_412082
DMSONone10058

Q. How to resolve contradictions in stereochemical outcomes (E/Z isomerism) during synthesis?

  • Methodological Answer :

  • Reaction Condition Tuning : Use bulky bases (e.g., DBU) to favor the (E)-isomer via steric hindrance. Monitor by 1^1H NMR (coupling constants: J = 12–16 Hz for trans-configuration) .
  • Crystallographic Validation : Co-crystallize the product with chiral auxiliaries (e.g., L-proline) to isolate and characterize the dominant isomer .

Q. What strategies are used to evaluate the compound’s biological activity in vitro?

  • Methodological Answer :

  • Targeted Assays : Screen against kinase or protease targets using fluorescence polarization. For example, modify the benzoate ester to a fluorescent probe (e.g., FITC-labeled derivatives) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values with structurally related compounds to establish SAR .

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Purity Reassessment : Re-analyze batches via HPLC-MS to rule out impurities (e.g., unreacted starting materials) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) to ensure consistent compound dissolution in assays .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

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